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molecular formula C13H19ClN4O2 B1356845 1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine CAS No. 426829-52-9

1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine

Cat. No. B1356845
M. Wt: 298.77 g/mol
InChI Key: XTDKNKUNEVLULA-UHFFFAOYSA-N
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Patent
US07247633B2

Procedure details

A solution of trifluoroacetic acid (TFA; 6 mL) in dichloromethane (24 mL) was added to a stirred solution of the product of step 1 above (5.79 g, 19.4 mmol) in dichloromethane (20 mL) at 0° C. After 1 h and 1.5 h of stirring, additional portions (10 mL and 5 mL) of TFA were added. Crushed ice and 5 M aqueous NaOH were added and the mixture was extracted with dichloromethnae (12×200 mL). The combined organic layers were dried (K2CO3), filtered and concentrated in vacuo. This furnished 3.48 g (90%) of the title compound as a light yellow solid. *Previously described in a) J. Med. Chem. 1978, 21, 536-542; b) U.S. Pat. No. 4,082,844
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][C:9]1[N:14]=[C:13]([N:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)[CH:12]=[N:11][CH:10]=1.[OH-].[Na+]>ClCCl>[Cl:8][C:9]1[N:14]=[C:13]([N:15]2[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)[CH:12]=[N:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CN=CC(=N1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
24 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
1.5 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethnae (12×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CN=CC(=N1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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